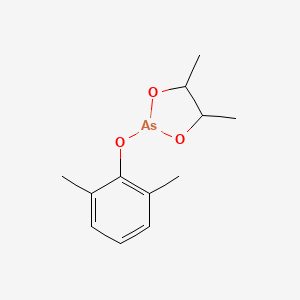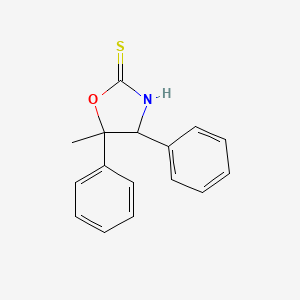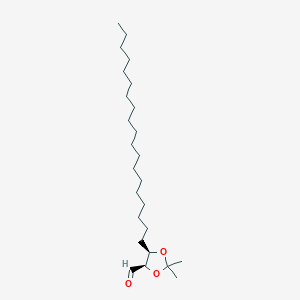![molecular formula C10H16Cl3NO3S B12612204 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate CAS No. 917616-23-0](/img/structure/B12612204.png)
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a trichloroethyl group attached to a bicyclic nonane ring system, which includes a sulfonate group. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate typically involves multiple steps, starting with the preparation of the bicyclic nonane ring system. One common method involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This reaction yields the desired bicyclic structure, which can then be further functionalized to introduce the trichloroethyl and sulfonate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The trichloroethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the sulfonate group can yield sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bicyclic nonane ring system may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl 9-azabicyclo[4.2.1]nonane-9-sulfonate
- 2,2,2-Trichloroethyl 9-azabicyclo[3.2.1]octane-9-sulfonate
Uniqueness
2,2,2-Trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate is unique due to its specific ring size and the presence of both trichloroethyl and sulfonate functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
917616-23-0 |
|---|---|
Molecular Formula |
C10H16Cl3NO3S |
Molecular Weight |
336.7 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 9-azabicyclo[6.1.0]nonane-9-sulfonate |
InChI |
InChI=1S/C10H16Cl3NO3S/c11-10(12,13)7-17-18(15,16)14-8-5-3-1-2-4-6-9(8)14/h8-9H,1-7H2 |
InChI Key |
MCUIDSVWKOCLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2C(N2S(=O)(=O)OCC(Cl)(Cl)Cl)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)
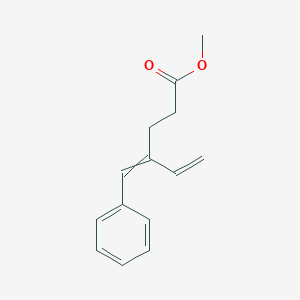
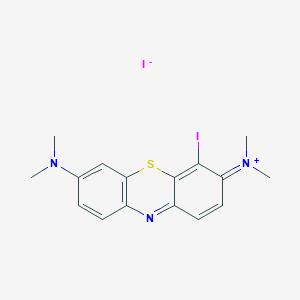
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)

![2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile](/img/structure/B12612148.png)
![[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12612153.png)
![1-Phenyl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12612154.png)

